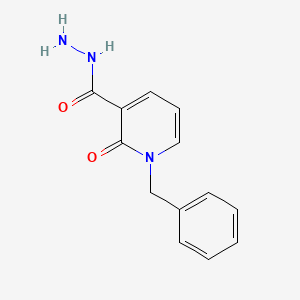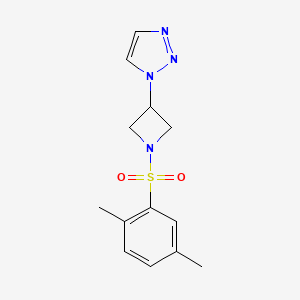![molecular formula C18H20ClFN2O B2447062 2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanol CAS No. 400075-53-8](/img/structure/B2447062.png)
2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanol
説明
The compound “2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanol” is a derivative of piperazine . Piperazines have been described as ‘failed pharmaceuticals’, as some had been evaluated as potential therapeutic agents by pharmaceutical companies but never brought to the market . This compound is part of a group that includes 1-(3-chlorophenyl) piperazine (mCPP), 1-(3-trifluoromethylphenyl) piperazines (TFMPP), 1-benzyl-4-methylpiperazine (MBZP), 1-(4-fluorophenyl) piperazines (pFPP) and 1-cyclohexyl-4-(1,2-diphenylethyl) piperazine (MT-45) .
Synthesis Analysis
There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis
The molecular formula of “2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanol” is C18H20ClFN2O . The formula weight is 334.8156032 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of diethanolamine with m-chloroaniline, the reaction of m-chloroaniline with bis(2-chloroethyl)amine, and the reaction of piperazine with m-dichlorobenzene .科学的研究の応用
Synthesis and Chemical Structure
- Synthesis Process : 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol was synthesized from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine with optimized technological parameters including raw material ratio, reaction time, and temperature (Wang Jin-peng, 2013).
- Structural Analysis : Molecular structure, FT-IR, and spectroscopy studies were conducted on closely related compounds to analyze vibrational wavenumbers and geometrical parameters, providing insights into the stability and charge distribution in the molecule (A. Najiya et al., 2014).
Biological and Pharmacological Studies
- Antitumor Activity : Piperazine-based tertiary amino alcohols, related to the compound , were studied for their antitumor activity, suggesting potential applications in cancer therapy (N. Hakobyan et al., 2020).
- Neuroleptic Activity : 1-piperazino-3-phenylindans, structurally similar compounds, were synthesized and tested for neuroleptic activity, showing potential in the treatment of psychological disorders (Böge Kp, 1983).
Material Science and Analytical Applications
- Solvent Polarity and Logic Gates : Compounds with a piperazine receptor were synthesized and investigated for their application in fluorescent logic gates, demonstrating the impact of solvent polarity on their properties (Gabriel Gauci & David C. Magri, 2022).
- Crystallography and Molecular Structure : X-ray crystal structures of compounds closely related to 2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanol were analyzed to understand their structural and molecular properties, contributing to materials science and pharmaceutical formulation (M. Percino et al., 2008).
作用機序
特性
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O/c19-15-2-1-3-17(12-15)22-10-8-21(9-11-22)13-18(23)14-4-6-16(20)7-5-14/h1-7,12,18,23H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTJWGMBSGMGDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=C(C=C2)F)O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601333216 | |
| Record name | 2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665775 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanol | |
CAS RN |
400075-53-8 | |
| Record name | 2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



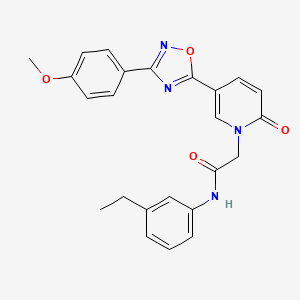
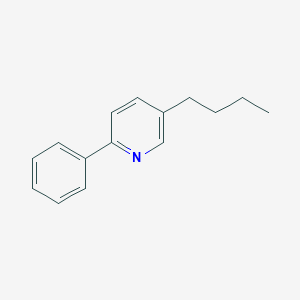
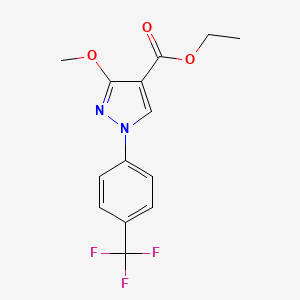
![9-(3-chloro-4-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2446982.png)
![4-(azepan-1-ylsulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2446985.png)
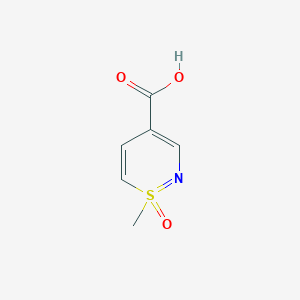
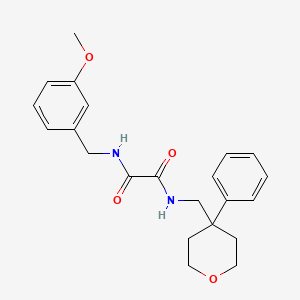
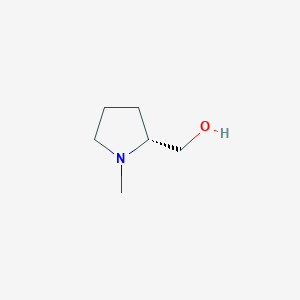
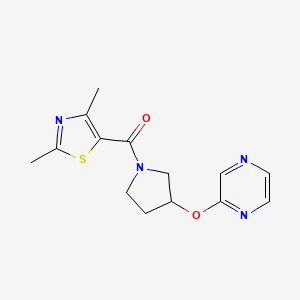
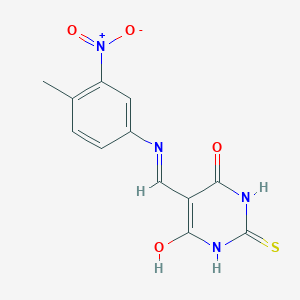
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide](/img/structure/B2446997.png)
![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2446998.png)
